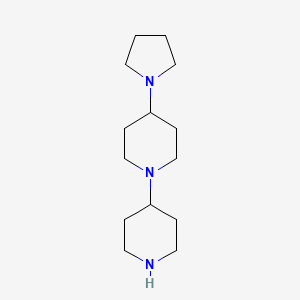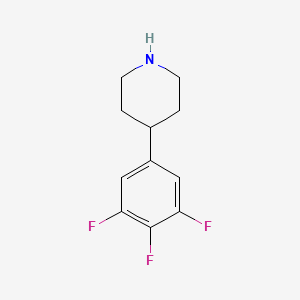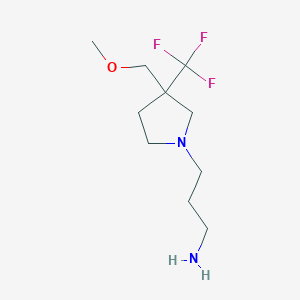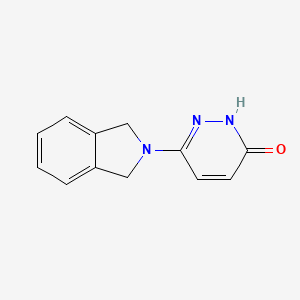![molecular formula C8H14O B13427748 [1-(Cyclopropylmethyl)cyclopropyl]methanol](/img/structure/B13427748.png)
[1-(Cyclopropylmethyl)cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Cyclopropylmethyl)cyclopropyl]methanol: is a chemical compound with the molecular formula C10H16O. It belongs to the family of cyclopropylmethyl compounds and is characterized by the presence of a cyclopropyl group attached to a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclopropylmethyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethyl bromide with cyclopropylmethanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [1-(Cyclopropylmethyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halides, esters
Scientific Research Applications
Chemistry: In chemistry, [1-(Cyclopropylmethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new drugs or bioactive agents .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Studies focus on its ability to modulate specific molecular targets and pathways, which could lead to the development of new treatments for various diseases .
Industry: The compound finds applications in the industrial sector as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance polymers and other advanced materials .
Mechanism of Action
The mechanism of action of [1-(Cyclopropylmethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclopropylmethanol: A simpler analog with a single cyclopropyl group attached to methanol.
Cyclopropylmethyl bromide: A related compound used as a precursor in the synthesis of [1-(Cyclopropylmethyl)cyclopropyl]methanol.
Cyclopropylcarbinol: Another analog with a cyclopropyl group attached to a primary alcohol
Uniqueness: this compound is unique due to its dual cyclopropyl groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
[1-(cyclopropylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H14O/c9-6-8(3-4-8)5-7-1-2-7/h7,9H,1-6H2 |
InChI Key |
JUJPFPVWKFAVFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B13427683.png)

![4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B13427695.png)
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13427697.png)



![8-Isopropyl-5,8-diazaspiro[3.5]nonane](/img/structure/B13427709.png)
![3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B13427714.png)

